(S)-2-Morpholin-4-yl-propionic acid hydrochloride

Chiral synthesis Enantiomeric purity Asymmetric catalysis

This (S)-enantiomer hydrochloride (CAS 237427-96-2) is a chirally pure building block specifically required for asymmetric synthesis of substituted 3-phenylquinazolin-4(3H)-one derivatives targeting respiratory, pulmonary inflammatory/fibrotic diseases, and lung cancer. Unlike the racemic mixture (CAS 161907-45-5) or (R)-enantiomer (CAS 1414960-58-9), only the (S)-configuration ensures correct stereochemical outcome. The hydrochloride salt provides enhanced stability, crystallinity, and precise stoichiometry (MW 195.64). Supplied at 97% purity for reproducible SAR studies, chiral HPLC/SFC method validation, and organocatalyst development.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
CAS No. 237427-96-2
Cat. No. B1436174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Morpholin-4-yl-propionic acid hydrochloride
CAS237427-96-2
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCOCC1.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1
InChIKeyZKEGDUIFZVBHQV-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-Morpholin-4-yl-propionic Acid Hydrochloride (CAS 237427-96-2) for Chiral Synthesis Applications


(S)-2-Morpholin-4-yl-propionic acid hydrochloride (CAS 237427-96-2) is an enantiomerically pure chiral building block featuring a morpholine ring attached to the α-carbon of a propionic acid moiety in the (S)-configuration, supplied as the hydrochloride salt (molecular formula C₇H₁₄ClNO₃, molecular weight 195.64 g/mol) . This compound serves as a key intermediate in the synthesis of substituted 3-phenylquinazolin-4(3H)-one derivatives [1] and other morpholine-containing pharmaceutical candidates. Commercially, this (S)-enantiomer is available with purity specifications of 97% to 98% from multiple vendors .

Why Generic Substitution Fails: Critical Differentiation of (S)-2-Morpholin-4-yl-propionic Acid Hydrochloride (CAS 237427-96-2)


The procurement of this compound cannot be satisfied by substituting with the racemic mixture (CAS 161907-45-5), the free base form, or the opposite (R)-enantiomer (CAS 1414960-58-9). Chiral purity is non-negotiable in asymmetric synthesis; the (S)-enantiomer possesses a specific three-dimensional orientation that determines its reactivity and the stereochemical outcome of downstream products . Furthermore, the hydrochloride salt form (as opposed to the free base, CAS 1257236-56-8 for the (R)-enantiomer or equivalent (S)-free base) provides enhanced stability, improved crystallinity for handling and storage, and distinct solubility characteristics essential for reproducible experimental protocols .

Quantitative Differentiation Evidence: (S)-2-Morpholin-4-yl-propionic Acid Hydrochloride (CAS 237427-96-2) vs. Comparators


Chiral Purity Specification: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer hydrochloride (CAS 237427-96-2) is supplied with a defined stereochemical purity, as indicated by its specific InChIKey (ZKEGDUIFZVBHQV-RGMNGODLSA-N) which encodes the absolute (S)-configuration at the chiral center . In contrast, the racemic mixture 2-morpholin-4-ylpropanoic acid hydrochloride (CAS 161907-45-5) lacks stereochemical definition, possessing an InChIKey (ZKEGDUIFZVBHQV-UHFFFAOYSA-N) that does not encode stereochemistry . This means the (S)-enantiomer provides a single, defined stereoisomer, while the racemic mixture contains an equimolar combination of both (S)- and (R)-enantiomers.

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Commercial Purity Benchmarking: (S)-Enantiomer Hydrochloride vs. (R)-Enantiomer Hydrochloride

The (S)-enantiomer hydrochloride (CAS 237427-96-2) is commercially available from multiple vendors with a specified purity of 97% or 98% , establishing a clear procurement benchmark. Its (R)-enantiomer counterpart (CAS 1414960-58-9) is also available at comparable purity levels of 97% , indicating that the two enantiomers are produced to equivalent quality standards. This parity in purity specification means procurement decisions can be based solely on the required stereochemical configuration without compromising on chemical purity.

Quality control Procurement specification Chiral purity

Salt Form Differentiation: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 237427-96-2, MW 195.64 g/mol) exhibits distinct solid-state properties compared to the free base form. The free base analog, exemplified by (R)-2-morpholin-4-yl-propionic acid (CAS 1257236-56-8), has a molecular weight of 159.18 g/mol and is described as a solid . The hydrochloride salt's higher molecular weight and ionic character confer different solubility profiles and improved long-term storage stability when kept in a cool, dry place . This salt form also facilitates accurate molar calculations in stoichiometric reactions where the hydrochloride counterion must be accounted for.

Salt selection Formulation stability Solid-state properties

Structural Isomer Differentiation: α-Position vs. β-Position Morpholine Substitution

This compound bears the morpholine substituent at the α-carbon (C2 position) of the propionic acid chain, distinguishing it from the β-position analog 3-morpholin-4-yl-propionic acid hydrochloride (CAS 6319-95-5) . The α-substitution pattern introduces a chiral center adjacent to the carboxylic acid, enabling enantioselective transformations and chiral auxiliary applications. In contrast, the β-position analog lacks a chiral center at the substituted carbon, precluding its use in stereoselective synthesis requiring a defined α-stereocenter.

Regioisomer comparison Structural analogs Synthetic utility

Recommended Application Scenarios for (S)-2-Morpholin-4-yl-propionic Acid Hydrochloride (CAS 237427-96-2) Based on Differentiation Evidence


Synthesis of Enantiomerically Pure 3-Phenylquinazolin-4(3H)-one Derivatives

This (S)-enantiomer hydrochloride is specifically employed as a chiral building block in the preparation of substituted 3-phenylquinazolin-4(3H)-one compounds, which are investigated for respiratory and pulmonary inflammatory and fibrotic diseases as well as lung cancer [1]. The defined (S)-stereochemistry of CAS 237427-96-2, encoded in its InChIKey (ZKEGDUIFZVBHQV-RGMNGODLSA-N) , ensures that the resulting quinazolinone derivatives possess the intended absolute configuration, a critical factor for biological target engagement. Use of the racemic mixture (CAS 161907-45-5) would yield a mixture of diastereomers, complicating purification and confounding structure-activity relationship (SAR) studies.

Chiral Chromatography Method Development and Calibration

The distinct stereochemical identity of this compound, with commercial purity of 97–98% [1], makes it suitable as a reference standard for developing and validating chiral HPLC or SFC methods aimed at separating morpholine-containing enantiomers. Its well-defined (S)-configuration (InChIKey ZKEGDUIFZVBHQV-RGMNGODLSA-N) and solid hydrochloride salt form provide a reliable benchmark for determining enantiomeric excess (ee) of reaction products or for calibrating chiral stationary phases. The racemic mixture or the free base form would not provide the necessary single-enantiomer reference point.

Asymmetric Synthesis of Morpholine-Containing Chiral Auxiliaries and Ligands

As an α-substituted chiral propionic acid derivative, this compound can serve as a precursor for preparing chiral auxiliaries, ligands, or organocatalysts bearing a morpholine moiety. The (S)-configuration at the α-carbon [1] provides a stereochemical handle for inducing asymmetry in subsequent reactions, such as amide bond formation or metal coordination. The hydrochloride salt form ensures accurate stoichiometric calculations (MW 195.64 g/mol) when used in synthetic transformations requiring precise molar equivalents.

Procurement for Medicinal Chemistry SAR Studies Requiring Defined Stereochemistry

In medicinal chemistry campaigns investigating morpholine-containing drug candidates, the (S)-enantiomer hydrochloride (CAS 237427-96-2) should be specified when the target biological activity is stereospecific. The defined stereochemistry [1] and commercial availability at 97–98% purity support reproducible SAR exploration, avoiding the confounding effects of racemic or enantiomerically impure intermediates. Substitution with the (R)-enantiomer (CAS 1414960-58-9) would yield the opposite stereoisomer, potentially altering binding affinity and pharmacological profile.

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